3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate
Overview
Description
3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate is used as a reactant in the preparation of N-thiazolopyrimidinyl- and/or N-thiazolopyridinylurea derivatives as adenosine A2B receptor antagonists .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which could be related to the synthesis of this compound, has been discussed in a paper . The paper discusses the synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients .Molecular Structure Analysis
The molecular formula of this compound is C14H16F3NO4 . For a more detailed molecular structure, you may refer to resources such as the NIST Chemistry WebBook .Scientific Research Applications
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine in Drug Discovery
Pyrrolidine derivatives, including structures similar to "3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate," are widely used in medicinal chemistry due to their versatility as a scaffold for biologically active compounds. Their inclusion in drug development has been explored for target selectivity and modification of biological profiles, emphasizing the importance of stereochemistry and the spatial orientation of substituents for binding to enantioselective proteins (Li Petri et al., 2021).
Complexes and Ligands
Metal Complexes and Ligand Studies
Research on ligands structurally related to the compound has led to the development of metal complexes with diverse applications, from catalysis to environmental remediation. Studies have shown how such ligands interact with metals, influencing their electronic systems and potentially leading to novel functionalities (Lewandowski et al., 2005).
Environmental and Ecological Impact
Environmental Exposure and Ecological Risks
Compounds with similar structures have been evaluated for their environmental persistence and ecological impact, highlighting the need for understanding their behavior in aquatic ecosystems and potential toxicity. Such research underlines the importance of monitoring and assessing the environmental fate of chemical compounds, including their degradation products (Kim & Choi, 2014).
Mechanism of Action
Target of Action
The primary target of 3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate is the adenosine A2B receptor . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as their endogenous ligand. The A2B subtype is involved in immune response regulation, inflammation, and tissue protection.
Biochemical Analysis
Biochemical Properties
3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with adenosine A2B receptors, where it acts as an antagonist . This interaction is crucial in modulating various physiological processes, including inflammation and immune responses. The compound’s trifluoromethyl group enhances its binding affinity and specificity towards these receptors.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, particularly those involving adenosine receptors. By antagonizing adenosine A2B receptors, it can modulate cyclic AMP (cAMP) levels, leading to changes in gene expression and cellular metabolism . This compound has been shown to impact cell proliferation, apoptosis, and differentiation in various cell types.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the adenosine A2B receptor, inhibiting its activity and preventing the downstream signaling cascade . This inhibition leads to a decrease in cAMP levels, which in turn affects gene expression and cellular responses. The trifluoromethyl group in the compound enhances its binding affinity, making it a potent antagonist.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions (2-8°C) and maintains its activity for extended periods . Prolonged exposure to light and air can lead to degradation, reducing its efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively antagonizes adenosine A2B receptors without causing significant toxicity . At higher doses, it can lead to adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism. The compound’s metabolites are excreted through the kidneys, and its metabolic flux can influence overall metabolite levels in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins . It can accumulate in certain tissues, particularly those with high expression of adenosine A2B receptors. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach its target sites effectively.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and cell membrane . It targets adenosine A2B receptors located on the cell surface, where it exerts its antagonistic effects. Post-translational modifications and targeting signals help direct the compound to specific cellular compartments, ensuring its proper localization and function.
Properties
IUPAC Name |
oxalic acid;3-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N.C2H2O4/c13-12(14,15)11-3-1-9(2-4-11)7-10-5-6-16-8-10;3-1(4)2(5)6/h1-4,10,16H,5-8H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEZJPUDZHIITF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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